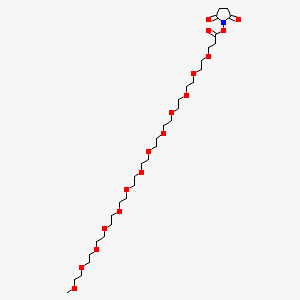m-PEG13-NHS ester
CAS No.:
Cat. No.: VC13573662
Molecular Formula: C32H59NO17
Molecular Weight: 729.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C32H59NO17 |
|---|---|
| Molecular Weight | 729.8 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3 |
| Standard InChI Key | KLSDLLFNPXNSEL-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical and Structural Properties of m-PEG13-NHS Ester
Molecular Composition and Physicochemical Characteristics
m-PEG13-NHS ester has the molecular formula C₃₂H₅₉NO₁₇ and a molecular weight of 729.8 g/mol . The structure comprises a 13-unit PEG chain (-OCH₂CH₂-) linked to a methyl group (-CH₃) at one terminus and an NHS ester at the other. The NHS ester (C₄H₄NO₃) reacts with primary amines to form covalent amide bonds, enabling conjugation to biomolecules . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Solubility | DMSO, DMF, aqueous buffers | |
| Purity | ≥95% | |
| Storage Conditions | -20°C, sealed, moisture-free | |
| Stability | Stable under inert conditions |
The compound’s PEG chain confers hydrophilicity, reducing aggregation and improving biocompatibility in biological systems .
Synthesis and Reactive Groups
The synthesis of m-PEG13-NHS ester involves coupling methoxy-PEG13-amine with NHS-activated carboxylic acid derivatives. The NHS ester group is highly electrophilic, targeting lysine residues or N-termini in proteins . This reaction proceeds under mild conditions (pH 7–9), making it suitable for sensitive biomolecules .
Applications in Bioconjugation and Therapeutics
Protein PEGylation
PEGylation—the attachment of PEG chains to proteins—enhances pharmacokinetics by reducing immunogenicity and prolonging circulation half-life. m-PEG13-NHS ester is widely used to modify therapeutic antibodies, cytokines, and enzymes. For example, PEGylated interferon-α derivatives show improved stability and reduced dosing frequency in hepatitis C therapy .
PROTAC Development
As a PROTAC linker, m-PEG13-NHS ester connects E3 ubiquitin ligase ligands to target protein binders. This enables selective degradation of disease-causing proteins via the ubiquitin-proteasome system. Recent studies highlight its role in synthesizing PROTACs targeting oncoproteins like BRD4 and EGFR .
Surface Modification and Drug Delivery
The compound’s PEG chain creates antifouling surfaces on medical devices, reducing protein adsorption and bacterial adhesion . In drug delivery, it conjugates to liposomes or nanoparticles, enhancing tumor targeting and reducing off-site toxicity .
Recent Advances and Research Trends
PROTAC Optimization
A 2024 study utilized m-PEG13-NHS ester to develop a BRD4-targeting PROTAC with 10-fold enhanced cellular uptake compared to shorter PEG linkers . The extended PEG chain improved solubility and reduced aggregation in physiological buffers .
Theranostic Nanoparticles
Researchers conjugated m-PEG13-NHS ester to gadolinium-based MRI contrast agents, creating dual-mode nanoparticles for cancer imaging and drug delivery. The PEG layer minimized macrophage clearance, enhancing tumor accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume